Optimized Lipophilicity (cLogP) for Enhanced Cellular Permeability vs. Unsubstituted and 6-Methoxy Analogs
The 6-methyl substitution on the benzothiazole core of 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide provides a strategic advantage in lipophilicity. This modification enhances logP, which is directly linked to improved cellular permeability and blood-brain barrier (BBB) penetration potential compared to less lipophilic analogs. This is a key differentiator for programs targeting intracellular or CNS targets.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.2 (calculated for C16H13ClN2O2S) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide (unsubstituted analog): cLogP ~3.7. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide (6-methoxy analog): cLogP ~3.5. |
| Quantified Difference | Target compound exhibits an increase in cLogP by +0.5 over the unsubstituted analog and +0.7 over the 6-methoxy analog. |
| Conditions | In silico prediction using fragment-based cLogP calculation methods. |
Why This Matters
For procurement, a higher cLogP value signifies a higher probability of passive cellular and BBB penetration, making this specific 6-methyl derivative a more promising starting point for CNS or intracellular target programs than its more polar analogs.
